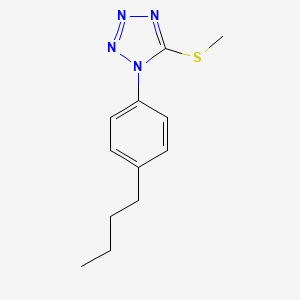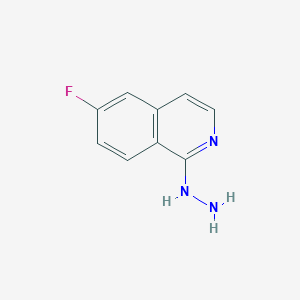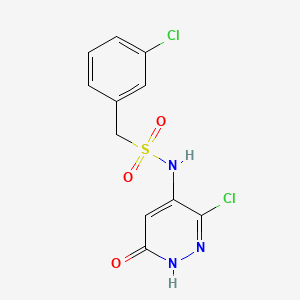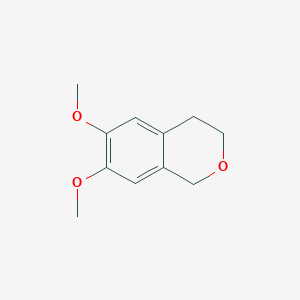![molecular formula C14H12Br2NO3PS B13684267 [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid: is a chemical compound with the molecular formula C14H12Br2NO3PS and a molecular weight of 465.1 g/mol . This compound is known for its unique structure, which includes a phenothiazine core substituted with bromine atoms at positions 3 and 7, an ethyl chain, and a phosphonic acid group. It is used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The bromination is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 3 and 7 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated phenothiazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated phenothiazine derivatives, and various substituted phenothiazine compounds .
Applications De Recherche Scientifique
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid has several scientific research applications:
Organic Electronics: It is used as a hole transport layer in organic solar cells and perovskite solar cells, enhancing charge extraction and transport.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid involves its ability to form self-assembled monolayers on electrode surfaces. The bromine substituents form halogen bonds with perovskite materials, while the sulfur atoms in the phenothiazine core passivate Lewis acid defects. This results in improved charge extraction and transport, leading to enhanced device efficiency and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A symmetrically brominated derivative of 10H-phenothiazine, known for its bioactivity and use in dye-sensitized solar cells.
Chlorpromazine: A phenothiazine derivative used in psychiatry for its antipsychotic properties.
Promethazine: Another phenothiazine derivative used as an antihistamine in allergy treatment.
Uniqueness
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid is unique due to its combination of a phenothiazine core with bromine substituents and a phosphonic acid group. This structure allows it to form self-assembled monolayers that are energetically well-aligned with perovskite active layer materials, minimizing energy loss and enhancing device performance .
Propriétés
Formule moléculaire |
C14H12Br2NO3PS |
|---|---|
Poids moléculaire |
465.1 g/mol |
Nom IUPAC |
2-(3,7-dibromophenothiazin-10-yl)ethylphosphonic acid |
InChI |
InChI=1S/C14H12Br2NO3PS/c15-9-1-3-11-13(7-9)22-14-8-10(16)2-4-12(14)17(11)5-6-21(18,19)20/h1-4,7-8H,5-6H2,(H2,18,19,20) |
Clé InChI |
BHVRNHGXRPILBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC3=C(N2CCP(=O)(O)O)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)




![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)

![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)



